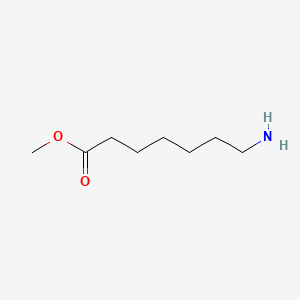

Methyl 7-aminoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-aminoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQWZVPEAHOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454561 | |

| Record name | Methyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39979-08-3 | |

| Record name | Methyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 7-aminoheptanoate synthesis from heptanoic acid

An In-Depth Technical Guide to the Synthesis of Methyl 7-Aminoheptanoate from Heptanoic Acid and Related Precursors

Executive Summary

This compound is a valuable bifunctional molecule utilized as a versatile building block and linker in the synthesis of peptides, polymers, and various pharmaceutical compounds.[1][2] Its structure, featuring a terminal primary amine and a methyl ester separated by a six-carbon aliphatic chain, allows for a wide range of chemical modifications. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary synthetic strategies to produce this compound. We will explore two principal pathways: the functionalization of a C7 precursor, such as 7-bromoheptanoic acid, and a C8 to C7 conversion via the Curtius rearrangement. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to ensure scientific integrity and practical applicability.

Chapter 1: Strategic Analysis of Synthetic Pathways

The synthesis of this compound from the parent heptanoic acid presents a significant chemical challenge: the selective functionalization of the terminal (ω) methyl group. Direct C-H activation at this position is notoriously difficult and often unselective. Therefore, practical syntheses typically commence from precursors that either possess a pre-installed functional group at the 7-position or can be readily converted to the target molecule via a carbon-elimination strategy.

This guide focuses on two field-proven, logical approaches:

-

Pathway I: Synthesis from a 7-Functionalized Heptanoic Acid Derivative. This route involves a three-stage process: introduction of a leaving group (e.g., a halide) at the 7-position, nucleophilic substitution to install the amino group, and final esterification of the carboxylic acid. The most common starting material for this pathway is 7-bromoheptanoic acid.[3][4][5]

-

Pathway II: Synthesis via Rearrangement of a C8 Dicarboxylic Acid. This elegant approach utilizes name reactions like the Curtius rearrangement to convert one of the two carboxylic acid groups of a C8 precursor (e.g., suberic acid) into a primary amine, effectively achieving a C8 to C7 transformation with simultaneous amination.[6][7][8]

The choice between these pathways depends on starting material availability, scalability, and tolerance of functional groups in more complex substrates.

Caption: High-level overview of the two primary synthetic routes.

Chapter 2: Pathway I - Synthesis via 7-Bromoheptanoic Acid

This pathway is a classic and direct method, contingent on the availability of 7-bromoheptanoic acid. The logic is to first install the nitrogen functionality and then esterify the carboxylic acid, as the intermediate 7-aminoheptanoic acid is a stable, crystalline solid.

Step 1: Amination of 7-Bromoheptanoic Acid

The conversion of the terminal bromide to an amine is the key step. Direct amination with ammonia can be effective but often suffers from over-alkylation, yielding secondary and tertiary amines. A more controlled and reliable method is the reaction with sodium azide to form 7-azidoheptanoic acid, followed by reduction to the desired amine. This two-step sequence ensures a clean conversion to the primary amine.

Experimental Protocol: Synthesis of 7-Aminoheptanoic Acid

-

Materials: 7-Bromoheptanoic acid, sodium azide (NaN₃), dimethylformamide (DMF), sodium borohydride (NaBH₄) or hydrogen gas (H₂), palladium on carbon (Pd/C), ethyl acetate, hydrochloric acid (HCl), sodium hydroxide (NaOH).

-

Part A: Azide Formation

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 7-bromoheptanoic acid (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) portion-wise. The azide salt is highly toxic and should be handled with extreme care.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-azidoheptanoic acid.

-

-

Part B: Azide Reduction

-

Dissolve the crude 7-azidoheptanoic acid in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (approx. 5 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying.

-

Concentrate the filtrate under reduced pressure. The residue can be purified by adjusting the pH of an aqueous solution to the isoelectric point of the amino acid to precipitate the product, which is then filtered, washed with cold water, and dried.

-

Step 2: Fischer Esterification of 7-Aminoheptanoic Acid

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] It is a cost-effective and straightforward method, particularly well-suited for amino acids.[10][11] The acid catalyst serves a dual purpose: it protonates the carbonyl group, making it more electrophilic, and it protonates the amino group, preventing it from acting as a competing nucleophile.[12]

Caption: Step-by-step workflow for Fischer esterification.

Experimental Protocol: Synthesis of this compound

-

Materials: 7-Aminoheptanoic acid, methanol (anhydrous), thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄), diethyl ether or ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend 7-aminoheptanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

-

Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. This in-situ generates HCl gas, which is a highly effective catalyst. Alternatively, concentrated sulfuric acid (0.1-0.2 eq) can be used.

-

Reaction: Remove the ice bath, equip the flask with a reflux condenser, and heat the mixture to reflux for 4-8 hours. The solid should dissolve as the reaction progresses.

-

Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization & Extraction: Dissolve the resulting residue in water and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Extract the aqueous layer multiple times with ethyl acetate or diethyl ether.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate to obtain the crude this compound as an oil.[1]

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Chapter 3: Pathway II - Synthesis via Curtius Rearrangement

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom.[6][13][14] It proceeds through an acyl azide and an isocyanate intermediate.[7][8] This method is exceptionally useful for preparing 7-aminoheptanoic acid from suberic acid (octanedioic acid), a readily available C8 dicarboxylic acid. The key advantage is the ability to selectively react one of the two carboxylic acid groups.

Caption: The core transformation of the Curtius rearrangement.

Experimental Protocol: Synthesis of 7-Aminoheptanoic Acid from Suberic Acid

-

Materials: Suberic acid, thionyl chloride (SOCl₂), sodium azide (NaN₃), acetone, water, concentrated HCl.

-

Procedure:

-

Mono-esterification (optional but recommended for selectivity): To differentiate the two carboxylic acid groups, suberic acid can first be converted to its mono-methyl ester.

-

Acid Chloride Formation: Convert the remaining free carboxylic acid to its acid chloride by reacting with thionyl chloride (1.1 eq) under reflux. Remove excess SOCl₂ by distillation.

-

Acyl Azide Formation: Dissolve the crude acid chloride in a solvent like acetone. Cool to 0°C and add a solution of sodium azide (1.2 eq) in water dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours.

-

Rearrangement and Hydrolysis: Extract the acyl azide into toluene. Heat this solution to 80-100°C. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas. Caution: This step must be performed in a well-ventilated fume hood. Continue heating and add dilute HCl to hydrolyze the isocyanate to the amine.

-

Ester Hydrolysis and Isolation: Add concentrated HCl and reflux the mixture to hydrolyze the methyl ester from step 1. This yields 7-aminoheptanoic acid hydrochloride. Isolate the free amino acid as described in Pathway I (Section 2.1, Part B, Step 5).

-

Final Esterification: Convert the resulting 7-aminoheptanoic acid to this compound using the Fischer esterification protocol (Section 2.2).

-

Chapter 4: Comparative Analysis and Data Summary

The choice of synthetic route is a critical decision based on multiple factors. The following tables summarize the key properties of the target molecule and a comparison of the synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39979-08-3 | [15] |

| Chemical Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | Calculated |

| Appearance | Colorless liquid | [1] |

| Solubility | Soluble in organic solvents like methanol and ethanol | [1] |

Table 2: Comparison of Synthetic Pathways

| Feature | Pathway I (Halogenation Route) | Pathway II (Curtius Route) |

| Starting Material | 7-Bromoheptanoic Acid | Suberic Acid |

| Key Transformation | Nucleophilic Substitution (SN2) | Curtius Rearrangement |

| Number of Steps | ~3 (Amination, Reduction, Esterification) | ~4 (Acid Chloride, Azide, Rearrangement, Esterification) |

| Key Advantages | Conceptually straightforward; fewer steps if starting from the bromo-acid. | Utilizes readily available starting materials; avoids direct handling of alkyl halides. |

| Key Disadvantages | Availability and cost of 7-bromoheptanoic acid; use of highly toxic sodium azide. | More steps overall; use of highly toxic and potentially explosive sodium azide and acyl azides. |

| Scalability | Good, but waste management for bromine salts is a consideration. | Good, but requires careful temperature control and handling of energetic intermediates. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes. The pathway beginning with 7-bromoheptanoic acid (Pathway I) is direct and efficient, provided the starting material is accessible. It involves a robust amination via an azide intermediate followed by a classic Fischer esterification. For situations where the starting material must be derived from simpler, bulk chemicals, the Curtius rearrangement of suberic acid (Pathway II) presents a powerful and elegant alternative. Although it involves more steps, it showcases a sophisticated chemical transformation that is a cornerstone of modern organic synthesis.

For most laboratory and process development applications, Pathway I is recommended for its directness , while Pathway II remains a vital alternative demonstrating synthetic versatility from commodity chemicals. Both methods require rigorous adherence to safety protocols, particularly when handling sodium azide and its derivatives. The detailed protocols and strategic analysis provided in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

-

Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024). Pearson. [Link]

-

This compound - Introduction. (2024). ChemBK. [Link]

-

Why is Fisher method preferred for the esterification of amino acids? (2014). Reddit. [Link]

-

Synthesis of b. 7-Bromo-5-methyl-heptanoic acid. PrepChem.com. [Link]

-

Acylation and Esterification of Amino Acids. AK Lectures. [Link]

-

METHYL 7-BROMOHEPTANOATE - Introduction. (2024). ChemBK. [Link]

- US Patent 2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof.

-

Reactions of α-Amino Acids : Carboxylic Acid Esterification. (n.d.). [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Curtius Rearrangement. Chemistry Steps. [Link]

-

7-Aminoheptanoic and 8-Aminooctanoic Acid Esters. (2025). ResearchGate. [Link]

- CN103319358B - Preparation method of 7-amino heptanoic acid.

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018). National Institutes of Health. [Link]

-

Curtius Rearrangement. Organic Chemistry Portal. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2020). SciSpace. [Link]

-

Hofmann and Curtius Rearrangements. Organic Chemistry Tutor. [Link]

-

The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

-

Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid. (n.d.). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 30515-28-7: 7-Bromoheptanoic acid | CymitQuimica [cymitquimica.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. aklectures.com [aklectures.com]

- 12. Reactions of α-Amino Acids : Carboxylic Acid Esterification [ns1.almerja.com]

- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Page loading... [guidechem.com]

An In-Depth Technical Guide to Methyl 7-aminoheptanoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Methyl 7-aminoheptanoate is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of 7-aminoheptanoic acid, it possesses both a primary amine and a methyl ester functional group. This unique structural arrangement makes it a versatile building block, particularly in the construction of complex molecular architectures such as peptide mimics and, most notably, as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

The utility of this compound in synthetic and medicinal chemistry is underpinned by its distinct physicochemical characteristics. A summary of these properties is presented in the table below. It is important to note that while data for the free amine form is presented, much of the commercially available and extensively characterized material is the hydrochloride salt.

| Property | Value | Source |

| Chemical Formula | C₈H₁₇NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 159.23 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 211.4 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 0.949 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | --INVALID-LINK-- |

| pKa (of amino group) | ~10.7 (Estimated based on 7-aminoheptanoic acid) | --INVALID-LINK-- |

| CAS Number | 39979-08-3 (Free Amine) | --INVALID-LINK--[1] |

| 17994-94-4 (Hydrochloride Salt) | --INVALID-LINK--[2] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While experimental spectra for the free amine are not widely available in public repositories, the expected spectral features can be predicted based on its structure and data from analogous compounds and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound free base is expected to show distinct signals corresponding to the different proton environments. The methyl ester protons will appear as a singlet around 3.6 ppm. The methylene protons adjacent to the ester and the amine group will have characteristic chemical shifts, and the long alkyl chain will produce a complex multiplet in the upfield region. The amine protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. For the hydrochloride salt, the proton alpha to the ammonium group is shifted downfield.[3]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will include the carbonyl carbon of the ester at approximately 174 ppm, the methoxy carbon around 51 ppm, and the methylene carbons of the alkyl chain resonating at distinct chemical shifts. The carbon alpha to the amino group will be a key indicator of the free amine versus the protonated form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching of the ester. The N-H stretching of the primary amine will appear as a medium intensity band in the region of 3300-3400 cm⁻¹. C-H stretching vibrations of the alkyl chain will be observed around 2850-2950 cm⁻¹.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of 7-aminoheptanoic acid. A particularly efficient and mild method involves the use of trimethylchlorosilane (TMSCl) in methanol, which generates HCl in situ to catalyze the reaction. This method avoids the use of harsh acid catalysts and often proceeds at room temperature with good to excellent yields.[4]

Experimental Protocol: Synthesis via Fischer Esterification using Trimethylchlorosilane

This protocol is adapted from a general procedure for the synthesis of amino acid methyl ester hydrochlorides.[4]

Materials:

-

7-Aminoheptanoic acid

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add 7-aminoheptanoic acid.

-

Addition of Reagents: Under a fume hood, slowly add freshly distilled trimethylchlorosilane (typically 2 equivalents) to the amino acid with stirring.

-

Addition of Solvent: Carefully add anhydrous methanol to the mixture. The resulting solution or suspension is then stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, the excess methanol and TMSCl are removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is dissolved in a mixture of water and diethyl ether. The aqueous layer is carefully neutralized with a saturated solution of sodium bicarbonate until the pH is basic. The aqueous layer is then extracted with diethyl ether (3x).

-

Drying and Evaporation: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound as an oil.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: The PROTAC Linker

The most prominent application of this compound in modern drug discovery is its use as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[7][8]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[][10] The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[11]

This compound, with its linear six-carbon alkyl chain, provides a flexible and synthetically accessible linker element.[11][12] The terminal amine and ester functionalities allow for straightforward chemical modification and attachment to the target-binding and E3 ligase-binding moieties through amide bond formation or other coupling chemistries.

Caption: Role of this compound as a linker in the PROTAC mechanism.

While specific, publicly disclosed examples detailing the incorporation of this compound into named clinical candidates can be limited, its structural motif is representative of the aliphatic linkers commonly employed in many PROTACs currently under investigation. For instance, the linker in the clinical-stage androgen receptor (AR) degrader ARV-110 is a short and rigid piperidine-piperazine structure, highlighting the importance of linker rigidity in optimizing PROTAC performance.[13] However, flexible alkyl chains derived from molecules like this compound remain a fundamental tool in the initial design and optimization of PROTACs for a wide range of targets.[10][14]

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in organic synthesis and drug discovery. Its bifunctional nature, combining a primary amine and a methyl ester, makes it an ideal component for constructing more complex molecules. The straightforward synthesis via Fischer esterification and its utility as a flexible linker in the design of PROTACs underscore its importance for researchers and scientists in the pharmaceutical industry. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible linkers like this compound is expected to grow, further solidifying its role in the development of next-generation therapeutics.

References

- 1. This compound | C8H17NO2 | CID 11084159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C8H18ClNO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 7-aminoheptanoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 7-aminoheptanoate, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive empirical data, this guide leverages predictive models based on Hansen Solubility Parameters (HSPs) to forecast its solubility in a range of common organic solvents. Furthermore, a detailed, standardized experimental protocol for the accurate determination of its solubility is presented, empowering researchers and drug development professionals to validate these predictions and generate reliable data for their specific applications. This document is intended to serve as a practical resource, bridging theoretical understanding with actionable laboratory procedures.

Introduction: The Significance of this compound in Research and Development

This compound is a bifunctional molecule featuring a terminal primary amine and a methyl ester. This structure makes it a versatile building block in the synthesis of a variety of compounds, including polyamides, peptidomimetics, and other specialized chemical entities.[1] Its utility in drug development is noteworthy, where it can be employed as a linker to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs) or as a starting material for the synthesis of novel therapeutic agents.

Understanding the solubility of this compound in organic solvents is paramount for its effective use in a laboratory and industrial setting. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies. A thorough knowledge of its solubility profile enables scientists to optimize reaction conditions, improve yields, and ensure the homogeneity of solutions for analytical characterization.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₁₇NO₂ | PubChem |

| Molecular Weight | 159.23 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| LogP (octanol-water) | 1.3 (Predicted) | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Topological Polar Surface Area | 52.3 Ų | PubChem |

The presence of both a hydrogen bond donor (the amine group) and multiple hydrogen bond acceptors (the amine and ester groups), combined with a flexible seven-carbon chain, suggests a nuanced solubility profile. The molecule possesses both polar and non-polar character, indicating that it will be soluble in a range of organic solvents, with a preference for those with moderate to high polarity.

Predictive Solubility of this compound using Hansen Solubility Parameters (HSP)

In the absence of comprehensive experimental solubility data for this compound, the Hansen Solubility Parameter (HSP) model provides a robust theoretical framework for predicting its miscibility with various organic solvents. The principle of "like dissolves like" is quantified by comparing the HSPs of the solute and the solvent. A smaller distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space indicates a higher likelihood of solubility.

The HSPs for this compound were estimated using the group contribution method. The following table presents the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

| Solvent | Type | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | The polar nature and hydrogen bonding capability of methanol closely match those of this compound, leading to strong intermolecular interactions. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding ability facilitate the dissolution of this compound.[1] |

| Isopropanol | Polar Protic | Moderate to High | While still a good solvent, the increased steric hindrance of the isopropyl group may slightly reduce solubility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | High | The high polarity of acetone allows for strong dipole-dipole interactions with the ester and amine groups of this compound. |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is a polar solvent, but its hydrogen bonding capacity is weaker than that of alcohols and acetone, which may result in slightly lower solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a strong polar aprotic solvent capable of forming strong dipole-dipole interactions, making it an excellent solvent for polar molecules. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent that can effectively solvate both the polar and non-polar portions of the molecule. |

| Toluene | Non-polar | Low | The non-polar nature of toluene results in weak interactions with the polar functional groups of this compound, leading to poor solubility. |

| Hexane | Non-polar | Very Low | As a non-polar aliphatic hydrocarbon, hexane has very weak interactions with the polar ester and amine groups, resulting in minimal solubility. |

| Dichloromethane (DCM) | Moderately Polar | Moderate to High | DCM's moderate polarity allows it to interact favorably with both the polar functional groups and the non-polar alkyl chain, making it a potentially good solvent. |

| Ethyl Acetate | Moderately Polar | Moderate to High | As an ester, ethyl acetate shares structural similarities with the solute and possesses moderate polarity, suggesting good solubility. |

Standardized Experimental Protocol for the Determination of Solubility

To obtain accurate and reproducible quantitative solubility data, a standardized experimental protocol is essential. The following method is a synthesis of best practices adapted from internationally recognized guidelines such as OECD Guideline 105 and ASTM E1148, tailored for the determination of the solubility of a liquid solute in organic solvents.

Materials

-

This compound (purity >98%)

-

Organic solvents (analytical grade, various classes: polar protic, polar aprotic, non-polar)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV/Vis, or ¹H NMR)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Saturated Solution: a. To a series of vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent. b. Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate liquid phase or undissolved droplets after initial mixing. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 24, 48, and 72 hours to ensure the concentration in the solvent phase has plateaued.

-

Phase Separation and Sampling: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for phase separation. b. For improved separation, centrifuge the vials at a moderate speed for 20 minutes. c. Carefully withdraw an aliquot of the clear supernatant (the solvent phase) using a syringe. Avoid disturbing the undissolved solute phase. d. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic, undissolved droplets.

-

Quantification: a. Accurately weigh the filtered aliquot. b. Prepare a series of calibration standards of this compound in the same solvent. c. Analyze the filtered sample and the calibration standards using a suitable and validated analytical method (e.g., GC-FID, HPLC-UV/Vis, or ¹H NMR with an internal standard). d. Determine the concentration of this compound in the filtered aliquot from the calibration curve.

-

Calculation of Solubility: a. Calculate the solubility in g/100 mL or mol/L using the determined concentration and the density of the solvent at the experimental temperature.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a combination of factors related to its molecular structure and the properties of the solvent.

-

Polarity: The presence of the polar amine (-NH₂) and methyl ester (-COOCH₃) groups allows for dipole-dipole interactions with polar solvents. This is the primary reason for its predicted high solubility in polar solvents like methanol, ethanol, and acetone.

-

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the nitrogen and the two oxygen atoms of the ester group can act as hydrogen bond acceptors. This capability for hydrogen bonding significantly enhances its solubility in protic solvents such as alcohols.

-

Alkyl Chain Length: The seven-carbon alkyl chain is non-polar and contributes to the hydrophobic character of the molecule. This non-polar segment will have favorable van der Waals interactions with non-polar solvents. However, the influence of the polar functional groups dominates, leading to overall low solubility in purely non-polar solvents like hexane. In solvents of intermediate polarity, such as dichloromethane, the alkyl chain can contribute to solubility.

-

Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the intermolecular forces in both the solute and the solvent.

-

Presence of Water: Traces of water in organic solvents can influence the solubility of this compound, particularly in non-polar solvents, by interacting with the polar functional groups.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, a critical parameter for its application in research and development. While experimental data remains to be extensively published, the predictive data derived from Hansen Solubility Parameters offers valuable guidance for solvent selection. The detailed experimental protocol provided herein equips researchers with a robust methodology to determine the precise solubility of this versatile compound under their specific laboratory conditions, thereby facilitating the optimization of synthetic and purification processes.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

- ASTM International. (2020). E1148-02(2020) Standard Test Method for Measurements of Aqueous Solubility.

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 7-aminoheptanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 7-aminoheptanoate. As a molecule of interest in various research and development sectors, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple presentation of data, offering insights into the rationale behind spectral features and the principles governing them, ensuring a robust understanding for professionals in the field.

Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] It relies on the magnetic properties of atomic nuclei, specifically their spin. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies.[3][4] The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows us to differentiate between atoms in a molecule and piece together its structure.

Key information derived from an NMR spectrum includes:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus.[5][6]

-

Integration: The area under a signal in ¹H NMR is proportional to the number of protons it represents.[6]

-

Multiplicity (Splitting Pattern): In ¹H NMR, this reveals the number of neighboring protons, following the n+1 rule in simple cases.[6]

-

Coupling Constants (J): The distance between split peaks provides information about the connectivity and stereochemistry of the molecule.[2]

Predicted ¹H and ¹³C NMR Spectral Data of this compound

Due to the absence of a publicly available, fully assigned experimental spectrum, the data presented here is based on high-quality computational predictions. These predictions are generated using advanced algorithms that reliably model the spectral properties of organic molecules. The structure and atom numbering for this compound are shown below.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-aminoheptanoate hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 7-aminoheptanoate hydrochloride, a valuable bifunctional molecule utilized in peptide synthesis, polymer chemistry, and as a versatile building block in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven methodologies.

Introduction

This compound hydrochloride is the hydrochloride salt of the methyl ester of 7-aminoheptanoic acid. This linear aliphatic amino acid derivative possesses a terminal primary amine and a methyl ester, making it a key intermediate for a variety of chemical transformations. Its structure allows for selective modification at either the amino or the ester terminus, providing significant flexibility in the design of more complex molecules. The hydrochloride salt form enhances the compound's stability and simplifies handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

| Property | Value | Reference(s) |

| CAS Number | 17994-94-4 | [1][2] |

| Molecular Formula | C₈H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 195.69 g/mol | [1][2] |

| Appearance | Off-white to pink solid | [1] |

| Purity (by NMR) | ≥97.0% | [1] |

Synthesis of this compound hydrochloride

The most common and efficient method for the synthesis of this compound hydrochloride is the direct esterification of 7-aminoheptanoic acid using methanol in the presence of an acid catalyst. Two highly effective and widely used protocols are detailed below. The choice between these methods often depends on the availability of reagents, scale of the reaction, and desired reaction conditions.

Method 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is favored for its mild reaction conditions, proceeding at room temperature, and its operational simplicity, offering good to excellent yields.[3][4]

-

Trimethylchlorosilane (TMSCl): TMSCl reacts with methanol in situ to generate anhydrous hydrochloric acid (HCl), which is the true catalytic species for the Fischer esterification.[5][6] This method avoids the direct handling of corrosive HCl gas.

-

Methanol: Serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[7][8]

-

Room Temperature: The reaction is efficient at ambient temperature, which simplifies the experimental setup and minimizes the potential for side reactions.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend 7-aminoheptanoic acid (1.0 eq) in anhydrous methanol (approximately 8-10 mL per gram of amino acid).

-

Reagent Addition: While stirring, slowly add trimethylchlorosilane (2.0 eq) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood.

-

Reaction: Continue stirring the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 12-24 hours.[4]

-

Work-up and Purification:

-

Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and TMSCl.

-

The resulting crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol and diethyl ether.[9] Dissolve the crude solid in a minimal amount of hot methanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.

-

Method 2: Esterification using Thionyl Chloride (SOCl₂) in Methanol

This is another robust and widely used method for the preparation of amino acid methyl ester hydrochlorides.[9][10]

-

Thionyl Chloride (SOCl₂): Thionyl chloride reacts exothermically with methanol to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. The generated HCl acts as the catalyst for the esterification.[10] The gaseous byproducts are easily removed from the reaction mixture.

-

Anhydrous Methanol: As in the previous method, anhydrous methanol serves as both the reactant and solvent. The absence of water is crucial to prevent the hydrolysis of thionyl chloride and the ester product.

-

Initial Cooling: The initial addition of thionyl chloride to methanol is performed at low temperature (0 °C) to control the exothermic reaction and prevent the formation of byproducts.

-

Reflux: Heating the reaction mixture to reflux accelerates the esterification reaction, leading to shorter reaction times compared to the room temperature TMSCl method.[9]

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, add anhydrous methanol (approximately 10 mL per gram of amino acid). Cool the flask in an ice-water bath.

-

Reagent Addition: While stirring, slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the cold methanol. This step should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Addition of Amino Acid: After the addition of thionyl chloride is complete, add 7-aminoheptanoic acid (1.0 eq) portion-wise to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol and thionyl chloride by rotary evaporation.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system, such as methanol/diethyl ether, as described in Method 1.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Figure 2: Relationship between the final product and key characterization techniques.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the free base form of the compound and to analyze its fragmentation pattern, which further confirms the structure.

-

Molecular Ion (M⁺): The molecular ion of the free base (this compound, C₈H₁₇NO₂) is expected at m/z = 159. [11]* Key Fragments:

-

m/z = 128: Loss of the methoxy group (-OCH₃, 31 Da).

-

m/z = 100: Loss of the carbomethoxy group (-COOCH₃, 59 Da).

-

m/z = 87: McLafferty rearrangement, a characteristic fragmentation of esters.

-

m/z = 30: A common fragment for primary amines, corresponding to [CH₂=NH₂]⁺. [12]

-

Conclusion

This guide has detailed robust and reproducible methods for the synthesis of this compound hydrochloride via the esterification of 7-aminoheptanoic acid using either TMSCl or SOCl₂ in methanol. Furthermore, a comprehensive analytical workflow has been outlined to ensure the identity and purity of the final product. The provided protocols and characterization data serve as a valuable resource for researchers and scientists engaged in synthetic chemistry and drug development, enabling the reliable preparation and validation of this important chemical intermediate.

References

- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.

-

Pintea, B. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.

-

Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved January 2, 2026, from [Link]

-

Separation and Refining of Amino acids. (n.d.). Retrieved January 2, 2026, from [Link]

-

Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved January 2, 2026, from [Link]

-

Kadereit, D., & Waldmann, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

-

ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride? Retrieved January 2, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved January 2, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Fischer Esterification. Retrieved January 2, 2026, from [Link]

-

International Journal of Current Research and Review. (n.d.). Synthesis and antimicrobial evaluation of a novel cyclic heptapeptide. Retrieved January 2, 2026, from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved January 2, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 2, 2026, from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 2, 2026, from [Link]

-

ChemBK. (2024). This compound. Retrieved January 2, 2026, from [Link]

-

Greenwich Academic Literature Archive (GALA). (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved January 2, 2026, from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl. Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0000859). Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Methyl 7-hydroxyheptanoate. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation.

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 2, 2026, from [Link]

-

ScienceReady. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 2, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved January 2, 2026, from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound hydrochloride | C8H18ClNO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ijcrr.com [ijcrr.com]

- 10. pianetachimica.it [pianetachimica.it]

- 11. This compound | C8H17NO2 | CID 11084159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 7-aminoheptanoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 7-aminoheptanoate, a versatile bifunctional molecule with significant applications in organic synthesis and the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and utility as a chemical building block.

Introduction

This compound is an aliphatic amino acid ester that incorporates a terminal primary amine and a methyl ester functionality. This unique structural arrangement makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. Its linear seven-carbon chain provides flexibility, while the reactive termini allow for diverse chemical modifications, rendering it a key component in the design of novel polymers, surfactants, and pharmaceutical agents. This guide will delve into the fundamental characteristics, synthesis, and applications of this compound, providing a robust resource for its effective utilization in a laboratory and industrial setting.

Core Molecular Identifiers and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical is paramount for its successful application. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Structure and Identifiers

-

Molecular Formula : C₈H₁₇NO₂[1]

-

CAS Number :

-

IUPAC Name : this compound[2]

-

Synonyms : 7-Aminoheptanoic acid methyl ester, this compound HCl[1][3]

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Appearance | Colorless and transparent liquid | [1] |

| Boiling Point | 211.4 °C at 760 mmHg | [1] |

| Density | 0.949 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | [1] |

| Polarity | Polar compound with strong hydrophilicity. | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [1] |

Synthesis and Purification

The most prevalent and efficient method for the synthesis of this compound is the Fischer esterification of its parent amino acid, 7-aminoheptanoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis for the preparation of esters.

Synthetic Pathway: Fischer Esterification

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5][6] The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using an excess of the alcohol or removing water as it is formed.[4][5][7] For amino acids, the acid catalyst also serves to protonate the amino group, preventing it from interfering with the esterification reaction.

Experimental Protocol: Fischer Esterification using Thionyl Chloride

This protocol is adapted from general procedures for the esterification of amino acids and provides a reliable method for the synthesis of this compound.[8]

Materials:

-

7-Aminoheptanoic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 7-aminoheptanoic acid in anhydrous methanol.

-

Catalyst Addition: Cool the suspension in an ice bath. In a well-ventilated fume hood, slowly add thionyl chloride (typically 2 equivalents) dropwise to the stirred suspension. This addition is exothermic and releases HCl and SO₂ gases.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.[8]

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.[8]

Purification

The crude product can be purified by one of the following methods:

-

Distillation under reduced pressure: This is an effective method for purifying liquid esters.

-

Column chromatography on silica gel: This technique is suitable for removing polar impurities.[8]

The choice of purification method will depend on the scale of the reaction and the nature of any impurities.

Spectroscopic Characterization

While detailed experimental spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized product. The expected chemical shifts are outlined below.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| -OCH₃ | ~3.6 | s | 3H | Methyl ester protons |

| -CH₂-COO- | ~2.3 | t | 2H | Methylene protons alpha to ester |

| -CH₂-NH₂ | ~2.7 | t | 2H | Methylene protons alpha to amine |

| -CH₂- chain | ~1.2-1.6 | m | 8H | Methylene protons of the alkyl chain |

| -NH₂ | Variable | br s | 2H | Amine protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O | ~174 | Ester carbonyl carbon |

| -OCH₃ | ~51 | Methyl ester carbon |

| -CH₂-COO- | ~34 | Methylene carbon alpha to ester |

| -CH₂-NH₂ | ~42 | Methylene carbon alpha to amine |

| -CH₂- chain | ~25-33 | Methylene carbons of the alkyl chain |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight of the compound. For this compound (C₈H₁₇NO₂), the expected exact mass is 159.1259 g/mol .[2] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to obtain the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The expected characteristic absorption bands for this compound are:

-

N-H stretch (amine): 3300-3500 cm⁻¹ (broad)

-

C-H stretch (alkane): 2850-2960 cm⁻¹

-

C=O stretch (ester): ~1735 cm⁻¹

-

C-O stretch (ester): 1000-1300 cm⁻¹

-

N-H bend (amine): ~1600 cm⁻¹

Applications in Research and Drug Development

This compound serves as a versatile building block in various fields, particularly in organic synthesis and medicinal chemistry.

Versatile Building Block in Organic Synthesis

The presence of both an amino and an ester group allows for selective reactions at either end of the molecule. The amino group can be acylated, alkylated, or used in the formation of amides, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity makes it a valuable precursor for the synthesis of:

-

Polyamides and Polyurethanes: The amine functionality can participate in polymerization reactions.[1]

-

Surfactants: The combination of a polar head (amine and ester) and a nonpolar alkyl chain imparts surfactant properties.[1]

-

Novel Heterocyclic Compounds: The functional groups can be utilized in cyclization reactions to create diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Role in Peptide Synthesis and Peptidomimetics

Amino acid esters are fundamental in peptide synthesis.[9][10][11] The ester group serves as a protecting group for the carboxylic acid, allowing for the controlled formation of peptide bonds at the N-terminus.

The long, flexible alkyl chain of this compound can be incorporated into peptides to create peptidomimetics with altered conformational properties and potentially enhanced biological activity and stability.

Potential Pharmaceutical Applications

As an intermediate, this compound can be used in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural motif can be found in molecules designed to interact with biological targets where a specific distance and flexibility between two functional groups are required. While direct therapeutic applications of the compound itself are not prominent, its role as a precursor is significant in drug discovery and development.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. The following information is derived from safety data sheets for this compound hydrochloride.

Hazard Identification

-

Causes skin irritation. (H315)[12]

-

Causes serious eye irritation. (H319)[12]

-

May cause respiratory irritation. (H335)[12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][12]

-

Hygiene: Wash hands thoroughly after handling.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

First Aid Measures

-

If on skin: Wash with plenty of soap and water.[12]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

-

In all cases of exposure, seek medical advice/attention if you feel unwell.

Conclusion

This compound is a valuable and versatile chemical intermediate with a broad spectrum of applications in both academic research and industrial settings. Its straightforward synthesis via Fischer esterification and the presence of two distinct reactive functional groups make it an attractive building block for the creation of complex molecules. From the development of novel polymers and surfactants to its crucial role in peptide synthesis and as a precursor in drug discovery, a thorough understanding of its properties and reactivity is essential for harnessing its full potential. This guide has provided a comprehensive overview to aid researchers and scientists in the effective and safe utilization of this important compound.

References

-

This compound - ChemBK. (2024-04-09). Available at: [Link]

-

Introduction to Peptide Synthesis - Master Organic Chemistry. (2019-02-15). Available at: [Link]

-

Amino-acids and peptides. Part XXVI. The use of 1-piperidyl esters in peptide synthesis: further studies - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

-

This compound hydrochloride | C8H18ClNO2 | CID 13807349 - PubChem. Available at: [Link]

-

Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. Available at: [Link]

-

26.7: Peptide Synthesis - Chemistry LibreTexts. (2024-09-30). Available at: [Link]

-

Peptide Syntheses Via Amino Acid Active Esters1 | Journal of the American Chemical Society. Available at: [Link]

-

This compound | C8H17NO2 | CID 11084159 - PubChem. Available at: [Link]

- US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents.

-

1H-and 13C-NMR chemical shifts for compound 7. - ResearchGate. Available at: [Link]

-

Safety Data Sheet - Advanced Biotech. (2021-01-12). Available at: [Link]

-

Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. (2023-10-30). Available at: [Link]

-

Esterification of Amino Acids and Mono Acids Using Triphosgene - ResearchGate. (2025-08-06). Available at: [Link]

- WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents.

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - American Chemical Society. (2023-10-31). Available at: [Link]

-

Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0247233) - Human Metabolome Database. Available at: [Link]

-

Fischer Esterification. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Fischer Esterification - Chemistry Steps. Available at: [Link]

-

Fischer Esterification - Chemistry LibreTexts. (2023-01-22). Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available at: [Link]

-

Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Available at: [Link]

-

Methyl 7-hydroxyheptanoate | C8H16O3 | CID 10986540 - PubChem. Available at: [Link]

-

FTIR spectra of the Methyl Orange (control) and metabolite extracted... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Methyl 7-oxoheptanoate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]

-

a. FTIR Spectra of Initial solution of Methyl Orange. - ResearchGate. Available at: [Link]

-

FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application - MDPI. (2024-08-08). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C8H17NO2 | CID 11084159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | C8H18ClNO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amino-acids and peptides. Part XXVI. The use of 1-piperidyl esters in peptide synthesis: further studies - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to the Discovery and History of Omega-Amino Acid Esters

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of omega-amino acid esters. Intended for researchers, scientists, and professionals in drug development, this document traces the origins of these compounds from the initial synthesis of γ-aminobutyric acid (GABA) to the strategic design of its ester derivatives and analogues. We will delve into the pivotal scientific milestones, the evolution of synthetic methodologies, and the pharmacological rationale that has driven research in this field. This guide emphasizes the causal relationships behind experimental choices, offering field-proven insights into the journey of omega-amino acid esters from laboratory curiosities to valuable tools in neuroscience and beyond.

Introduction: The Genesis of a Concept - The GABA Conundrum

The story of omega-amino acid esters is intrinsically linked to the discovery and understanding of γ-aminobutyric acid (GABA). First synthesized in 1883, GABA was initially known only as a metabolic product in plants and microbes.[1] A paradigm shift occurred in 1950 when Eugene Roberts and Sam Frankel identified GABA in the mammalian brain, setting the stage for its recognition as the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3][4] This discovery was a watershed moment in neuroscience, as it opened up new avenues for understanding and potentially modulating brain function.

However, the therapeutic potential of GABA itself was immediately met with a significant hurdle: it does not efficiently cross the blood-brain barrier. This limitation rendered direct administration of GABA ineffective for treating CNS disorders. This "GABA conundrum" became a powerful impetus for medicinal chemists to design and synthesize analogues and derivatives of GABA that could penetrate the CNS and mimic its inhibitory effects. This quest laid the foundation for the development of a diverse class of compounds, including the omega-amino acid esters.

Early Synthetic Efforts and Serendipitous Discoveries

The initial foray into molecules structurally related to GABA was not solely driven by the desire for CNS-active drugs. The synthesis of omega-amino acids and their esters also has roots in polymer chemistry and the study of amino acid metabolism.

ε-Aminocaproic Acid and its Esters: A Case Study

A prime example is ε-aminocaproic acid (6-aminohexanoic acid), an omega-amino acid that is a derivative and analogue of the essential amino acid lysine.[5] Its synthesis was of significant industrial interest as an intermediate in the production of Nylon-6.[5] The ethyl ester of ε-aminocaproic acid was synthesized as early as the 1940s by reacting the acid with ethanolic hydrogen chloride.[6]

A key development in the synthesis of ε-aminocaproic acid esters was the use of ε-caprolactam as a starting material, which is itself derived from cyclohexanone oxime.[7] A 1960 patent detailed a method for the direct conversion of ε-caprolactam to its corresponding esters by heating it with an alcohol in the presence of a halogen acid.[6] This provided a more direct and commercially viable route to these esters.

It is important to note that the initial interest in ε-aminocaproic acid and its esters was not primarily for their GABA-mimetic properties. Instead, its structural similarity to lysine led to the discovery of its potent antifibrinolytic activity, acting as an inhibitor of enzymes like plasmin.[5] This led to its clinical use in treating bleeding disorders under the brand name Amicar.[5] The exploration of its neurological effects would come later, as the understanding of GABAergic systems matured.

The Rise of GABA Analogues and the Importance of Chain Length

As the role of GABA in the CNS became clearer, a more targeted approach to designing GABAergic compounds emerged. Researchers began to systematically modify the GABA structure to improve its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier. This led to the synthesis of a wide array of GABA analogues, including those with extended carbon chains between the amino and carboxyl groups – the omega-amino acids.

Structure-Activity Relationships: The Critical Role of the Omega-Chain

A crucial aspect of this research was understanding the structure-activity relationship (SAR), specifically how the length of the aliphatic chain in omega-amino acids influences their interaction with GABA receptors. Early pharmacological studies revealed that simply extending the carbon chain of GABA had a significant impact on its inhibitory potency.

One key finding was that increasing the chain length generally leads to a decrease in GABA-mimetic activity at postsynaptic GABA receptors. For instance, a study on ω-aminocaprylic acid (an eight-carbon omega-amino acid) demonstrated that while it still acted as a GABA agonist, its potency was approximately one-fifth that of GABA.[2] This suggests that the spatial relationship between the amino and carboxyl groups is critical for optimal receptor binding and activation.

This understanding of the importance of chain length was a pivotal insight for drug development. It guided the design of more conformationally restricted analogues, where the omega-amino acid backbone was incorporated into a cyclic structure to better mimic the active conformation of GABA.

Evolution of Synthetic Methodologies

The synthetic routes to omega-amino acid esters have evolved significantly over time, moving from classical methods to more efficient and scalable modern techniques.

Classical Synthetic Approaches

Early syntheses of omega-amino acids and their esters often relied on multi-step procedures. A common strategy involved the hydrolysis of lactams, as seen in the case of ε-caprolactam to produce 6-aminohexanoic acid, which could then be esterified.[6][7] Other methods included the reduction of δ-cyanovaleric acid or its corresponding ethyl ester.[7]

Modern Synthetic Protocols

In recent years, more streamlined and versatile methods have been developed, often driven by the need for large-scale and environmentally benign processes.

A notable modern approach involves the ozonolysis of unsaturated fatty acids or their derivatives, followed by reductive amination.[8] This method allows for the direct conversion of readily available starting materials into omega-amino acids or their esters in high yields.[8] A key advantage of this process is that the reaction product from ozonolysis can often be used directly in the reductive amination step without extensive purification.[8]

Experimental Protocol: Synthesis of Omega-Amino Acid Esters via Ozonolysis and Reductive Amination

Objective: To synthesize an omega-amino acid ester from an unsaturated fatty acid ester.

Materials:

-

Unsaturated fatty acid ester (e.g., methyl oleate)

-

Ozone (O₃)

-

Methanol (or other C1-C5 alcohol)

-

Water

-

Ammonia (NH₃)

-

Hydrogen (H₂)

-

Raney nickel or other suitable hydrogenation catalyst

-

Reaction vessel equipped for ozonolysis and high-pressure hydrogenation

Procedure:

-

Ozonolysis: a. Dissolve the unsaturated fatty acid ester in a mixture of methanol and a small amount of water (at least 0.5 wt%). b. Cool the solution to the desired reaction temperature (typically between -78°C and 0°C). c. Bubble ozone gas through the solution until the starting material is consumed (monitored by a suitable analytical technique such as TLC or GC). d. The addition of water helps to avoid the formation of explosive ozonide byproducts.

-

Reductive Amination: a. Transfer the reaction mixture from the ozonolysis step to a high-pressure autoclave. b. Add the hydrogenation catalyst (e.g., Raney nickel). c. Pressurize the autoclave with ammonia and then with hydrogen to the desired pressures. d. Heat the mixture to the specified reaction temperature and maintain under pressure with stirring until the reaction is complete. e. Cool the reactor, vent the excess gases, and filter to remove the catalyst. f. The resulting solution contains the desired omega-amino acid ester, which can be purified by distillation or crystallization.

Pharmacological Significance and Impact on Drug Discovery